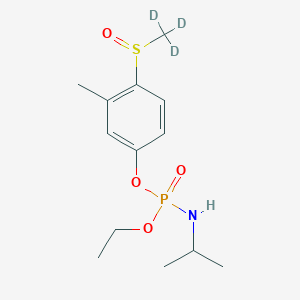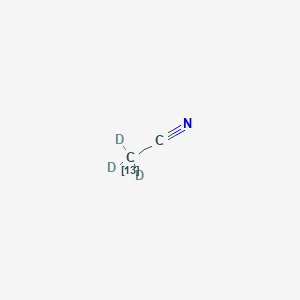
2-Amino-2-methyl-1-propanol-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-1-propanol-d11 is a deuterium-labeled version of 2-Amino-2-methyl-1-propanol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methyl-1-propanol-d11 involves the deuteration of 2-Amino-2-methyl-1-propanol. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-Amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield, making the compound suitable for extensive research applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-1-propanol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces aldehydes and ketones.
Reduction: Yields primary amines.
Substitution: Forms various substituted amines and alcohols.
Scientific Research Applications
2-Amino-2-methyl-1-propanol-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development to understand pharmacokinetics and metabolic profiles.
Industry: Applied in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-1-propanol-d11 involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. For example, in atmospheric chemistry, the compound undergoes degradation initiated by hydroxyl radicals, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: The non-deuterated version of the compound.
2-Propanol, 1-amino-: Another similar compound with different structural properties.
Uniqueness
2-Amino-2-methyl-1-propanol-d11 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, which are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
100.20 g/mol |
IUPAC Name |
N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |
InChI Key |
CBTVGIZVANVGBH-BIGNBOPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
Canonical SMILES |
CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)





![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)


